SYM2206
Overview
Description
SYM 2206 is a potent and non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is a subtype of the ionotropic glutamate receptors, which are critical for fast synaptic transmission in the central nervous system. SYM 2206 is known for its ability to block sodium channel-mediated persistent currents, making it a valuable tool in neuroscience research .
Mechanism of Action
SYM2206, also known as 8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide or (+/-)-4-(4-AMINOPHENYL)-1,2-DIHYDRO-1-METHYL-2-PROPYLCARBAMOYL-6,7-METHYLENEDIOXYPHTHALAZINE, is a potent and non-competitive AMPA receptor antagonist .
Target of Action
The primary target of this compound is the AMPA receptor , a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . It also blocks Na v 1.6-mediated persistent currents .
Mode of Action
This compound acts as a non-competitive antagonist at the AMPA receptor . It also blocks Na v 1.6-mediated persistent currents .
Biochemical Pathways
The AMPA receptor is a key mediator of synaptic transmission. When this compound binds to the AMPA receptor, it inhibits the receptor’s activity, which can affect various downstream effects such as neuronal signaling .
Pharmacokinetics
It is known that this compound is administered systemically .
Result of Action
This compound has been shown to have anticonvulsant effects. In a study, it was found to dose-dependently increase the threshold for maximal electroshock-induced seizures in mice . This suggests that this compound could potentially be used in the treatment of conditions such as epilepsy .
Action Environment
It is known that the compound is used for research purposes .
Biochemical Analysis
Biochemical Properties
SYM2206 interacts with AMPA receptors, acting as a non-competitive antagonist . It blocks Na v 1.6-mediated persistent currents , indicating its role in modulating ion channel activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exert anticonvulsant effects, elevating the threshold for maximal electroshock-induced seizures in mice . It also influences cell function by blocking Na v 1.6-mediated persistent currents .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AMPA receptors. As a non-competitive antagonist, it binds to a site on the receptor that is distinct from the active site, preventing the receptor’s activation . This results in the blocking of Na v 1.6-mediated persistent currents .
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently increase the threshold for maximal electroshock-induced seizures . Specifically, doses of 10 and 20 mg/kg significantly elevated the seizure threshold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SYM 2206 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of isoxazole rings and subsequent functionalization .
Industrial Production Methods: Industrial production of SYM 2206 is typically carried out in specialized laboratories with stringent quality control measures. The process involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: SYM 2206 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
SYM 2206 has a wide range of applications in scientific research:
Pharmacology: The compound is employed in the development of new drugs targeting ionotropic glutamate receptors.
Cancer Research: SYM 2206 has shown potential in inhibiting the growth of certain cancer cells by blocking sodium channel-mediated currents.
Epilepsy Research: It is used to investigate the mechanisms of seizure spread and to develop new antiepileptic drugs.
Comparison with Similar Compounds
GYKI 52466: Another non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor.
Uniqueness: SYM 2206 is unique in its ability to block sodium channel-mediated persistent currents, which is not a common feature among other alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists. This makes it particularly valuable in research focused on sodium channel-related pathologies .
Properties
IUPAC Name |
8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-8-22-20(25)24-12(2)15-9-17-18(27-11-26-17)10-16(15)19(23-24)13-4-6-14(21)7-5-13/h4-7,9-10,12H,3,8,11,21H2,1-2H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUDZKKOKPGXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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